molecular formula C9H10BrN B7899544 3-Bromo-4-cyclopropylaniline

3-Bromo-4-cyclopropylaniline

Cat. No.: B7899544
M. Wt: 212.09 g/mol
InChI Key: LSCCHHKIMSWESC-UHFFFAOYSA-N
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Description

3-Bromo-4-cyclopropylaniline: is an organic compound with the molecular formula C₉H₁₀BrN It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the third position and a cyclopropyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-cyclopropylaniline typically involves the bromination of 4-cyclopropylaniline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-4-cyclopropylaniline can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-cyclopropylaniline.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 3-azido-4-cyclopropylaniline or 3-thiocyanato-4-cyclopropylaniline can be formed.

    Oxidation Products: Various oxidized derivatives of this compound.

    Reduction Products: 4-Cyclopropylaniline.

Scientific Research Applications

Chemistry: 3-Bromo-4-cyclopropylaniline is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of brominated anilines on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of brominated aromatic compounds.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structure can be exploited to develop molecules with specific biological activities.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyclopropylaniline depends on its specific application. In chemical reactions, the bromine atom and the cyclopropyl group play crucial roles in determining the reactivity and selectivity of the compound. The bromine atom can act as a leaving group in substitution reactions, while the cyclopropyl group can influence the electronic properties of the aromatic ring.

In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its aromatic ring and substituents. The exact pathways and targets would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

    4-Bromo-3-cyclopropylaniline: Similar structure but with different substitution pattern.

    3-Bromoaniline: Lacks the cyclopropyl group.

    4-Cyclopropylaniline: Lacks the bromine atom.

Uniqueness: 3-Bromo-4-cyclopropylaniline is unique due to the presence of both a bromine atom and a cyclopropyl group on the aniline ring. This combination of substituents imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

3-bromo-4-cyclopropylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6H,1-2,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCCHHKIMSWESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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